

# Application Notes and Protocols for TP-0903 (Dubermatinib) in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



A Note on the Compound Name: Initial searches for "**TP0628103**" did not yield specific results. Based on the available scientific literature, it is highly probable that the intended compound was TP-0903, also known as Dubermatinib. These application notes and protocols are therefore based on the published data for TP-0903.

### Introduction

TP-0903 is an orally bioavailable small molecule inhibitor of the AXL receptor tyrosine kinase. [1] AXL is a member of the TAM (Tyro3, AXL, MerTK) family of receptor tyrosine kinases and its overexpression is associated with poor prognosis, metastasis, and drug resistance in various cancers.[1] By inhibiting AXL, TP-0903 blocks downstream signaling pathways that are crucial for tumor cell proliferation, survival, invasion, and migration.[1] Preclinical studies have demonstrated the anti-tumor efficacy of TP-0903 in a variety of cancer models, making it a promising agent for cancer therapy.[2]

These application notes provide a summary of the use of TP-0903 in xenograft mouse models based on published preclinical studies. The provided protocols are intended as a guide for researchers and can be adapted based on the specific cancer model and experimental goals.

## **Mechanism of Action and Signaling Pathway**

TP-0903 primarily functions as a potent and selective inhibitor of AXL kinase.[3] The binding of its ligand, Gas6, to the AXL receptor leads to receptor dimerization and autophosphorylation,

## Methodological & Application





activating downstream signaling cascades. TP-0903 competitively binds to the ATP-binding pocket of the AXL kinase domain, preventing its phosphorylation and subsequent activation.

The inhibition of AXL by TP-0903 leads to the downregulation of several key signaling pathways implicated in cancer progression, including:

- PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.
   TP-0903 has been shown to inhibit this pathway in myelodysplastic syndrome (MDS)-derived cell lines.[4]
- JAK/STAT3 Pathway: This pathway is involved in inflammation, immune response, and cell proliferation. TP-0903 has been observed to inhibit this pathway in MDS-derived cell lines.[4]
- ERK Signaling: This pathway is a key component of the MAPK cascade, which regulates cell proliferation, differentiation, and survival.[5]
- Aurora Kinase Pathway: TP-0903 has been shown to inhibit Aurora A and B kinases, which
  are critical for cell cycle progression, leading to G2/M arrest.[3][4]

By blocking these pathways, TP-0903 induces apoptosis, inhibits cell proliferation, and reduces the metastatic potential of cancer cells.[1][3]





Click to download full resolution via product page

Caption: TP-0903 inhibits AXL kinase, blocking downstream signaling pathways.

# Data Presentation In Vitro Efficacy of TP-0903



| Cell Line      | Cancer Type                         | IC50     | Reference |
|----------------|-------------------------------------|----------|-----------|
| PSN-1          | Pancreatic Cancer                   | 6 μΜ     | [3]       |
| BMF-A3         | Pancreatic Ductal<br>Adenocarcinoma | 110 nM   | [6]       |
| MV4-11 (R248W) | Acute Myeloid<br>Leukemia           | 12-32 nM | [7]       |
| Kasumi-1       | Acute Myeloid<br>Leukemia           | 12-32 nM | [7]       |
| HL-60          | Acute Myeloid<br>Leukemia           | 12-32 nM | [7]       |

# In Vivo Efficacy of TP-0903 in Xenograft Models



| Cancer<br>Type                             | Xenograft<br>Model                      | Mouse<br>Strain | Treatment<br>Regimen                                       | Outcome                                                         | Reference |
|--------------------------------------------|-----------------------------------------|-----------------|------------------------------------------------------------|-----------------------------------------------------------------|-----------|
| Pancreatic Ductal Adenocarcino ma          | Orthotopic<br>KPfC implant              | -               | TP-0903<br>(dose not<br>specified)                         | Suppressed<br>tumor growth                                      | [6]       |
| Pancreatic<br>Ductal<br>Adenocarcino<br>ma | Genetically<br>Engineered<br>(KPfC)     | -               | TP-0903<br>(dose not<br>specified)                         | Extended<br>median<br>survival from<br>72 to 78 days            | [6]       |
| Acute<br>Myeloid<br>Leukemia               | HL-60<br>Xenograft                      | NCG             | TP-0903 (50<br>mg/kg, oral, 5<br>days on/2<br>days off)    | Extended<br>median<br>survival from<br>46 to 63 days            | [7]       |
| Acute<br>Myeloid<br>Leukemia               | MV4-11<br>(R248W)-<br>Luc+<br>Xenograft | NSG             | TP-0903 (50<br>mg/kg, oral, 5<br>days on/2<br>days off)    | Suppressed<br>leukemia<br>outgrowth<br>and improved<br>survival | [7]       |
| FLT3-ITD-<br>mutated AML                   | MOLM13-<br>RES-Luc+<br>Xenograft        | NSG             | TP-0903 (60<br>mg/kg, oral, 5<br>days/week for<br>3 weeks) | Significantly reduced leukemic cell outgrowth                   | [5]       |
| Inflammatory<br>Breast<br>Cancer           | SUM149<br>Xenograft                     | -               | TP-0903<br>(dose not<br>specified)                         | Decreased<br>tumor volume                                       | [8]       |
| Inflammatory<br>Breast<br>Cancer           | BCX010<br>Xenograft                     | -               | TP-0903<br>(dose not<br>specified)                         | Decreased<br>tumor volume                                       | [8]       |

# Experimental Protocols General Xenograft Mouse Model Protocol







This protocol provides a general framework for establishing and utilizing xenograft models to evaluate the efficacy of TP-0903. Specific parameters should be optimized based on the cell line and research question.





Click to download full resolution via product page

Caption: Experimental workflow for TP-0903 evaluation in xenograft models.



#### 1. Cell Culture and Preparation:

- Culture selected cancer cell lines in appropriate media and conditions until they reach 80-90% confluency.
- Harvest cells using trypsinization and wash with sterile PBS.
- Count cells using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).
- Resuspend the required number of cells in a sterile solution, typically a 1:1 mixture of serumfree media or PBS and Matrigel, to a final concentration suitable for injection (e.g., 1 x 10<sup>7</sup> cells/mL).

#### 2. Xenograft Implantation:

- Use immunodeficient mice (e.g., NSG, NOD-SCID).
- For subcutaneous models, inject the cell suspension (typically 100-200  $\mu$ L) into the flank of the mouse.
- For orthotopic models, inject the cells into the organ of origin (e.g., pancreas for pancreatic cancer models).
- 3. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth by caliper measurements at regular intervals (e.g., 2-3 times per week).
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

#### 4. TP-0903 Administration:

• Formulation: Prepare TP-0903 in a suitable vehicle for oral administration (e.g., as described in specific preclinical studies).



- Dosing: Based on published studies, oral doses of 50-60 mg/kg have been used.[5][7]
- Schedule: A common dosing schedule is once daily for 5 consecutive days, followed by 2 days off, repeated for a set number of weeks.[5][7]
- 5. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study (defined by a specific time point or when tumors in the control group reach a maximum size), euthanize the mice.
- Excise tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for biomarkers like phospho-AXL, or Western blotting).
- For survival studies, monitor mice until they meet predefined endpoint criteria.

### Conclusion

TP-0903 has demonstrated significant anti-tumor activity in a range of preclinical xenograft models. Its mechanism of action, centered on the inhibition of the AXL receptor tyrosine kinase and its downstream signaling pathways, provides a strong rationale for its continued investigation as a cancer therapeutic. The protocols and data presented here offer a foundation for researchers to design and execute in vivo studies to further explore the potential of TP-0903 in various cancer contexts. It is crucial to optimize experimental conditions for each specific xenograft model to obtain robust and reproducible results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Facebook [cancer.gov]
- 2. mayo.edu [mayo.edu]



- 3. selleckchem.com [selleckchem.com]
- 4. TP-0903 Suppresses Aurora A–PLK1 Signaling to Inhibit Proliferation of a Myelodysplastic Syndrome-Derived Cell Line PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight TP-0903 is active in models of drug-resistant acute myeloid leukemia [insight.jci.org]
- 6. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 7. TP-0903 Is Active in Preclinical Models of Acute Myeloid Leukemia with TP53 Mutation/Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for TP-0903
   (Dubermatinib) in Xenograft Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369998#using-tp0628103-in-xenograft-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com